N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7

Click Chemistry Bioconjugation PROTAC Linker Design

Researchers face aggregation-induced fluorescence quenching with standard Cy7-azide probes, limiting in vivo tracking of PROTAC molecules. N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 solves this via dual PEG3 spacer arms that enhance aqueous solubility and preserve fluorescence. Key advantages: • Asymmetric Ac/azide architecture enables sequential orthogonal conjugation via SPAAC or CuAAC. • Integrated Cy7 fluorophore (Ex/Em 750/773 nm) permits direct monitoring of cellular uptake and biodistribution without additional labeling. • ≥97% purity with reliable supply for PROTAC development workflows.

Molecular Formula C43H58ClN5O7
Molecular Weight 792.42
Cat. No. B1193180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Ac-PEG3)-N'-(azide-PEG3)-Cy7
SynonymsN-(Ac-PEG3)-N'-(azide-PEG3)-Cy7
Molecular FormulaC43H58ClN5O7
Molecular Weight792.42
Structural Identifiers
SMILESCC(=O)OCCOCCOCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCOCCOCCOCCN=[N+]=[N-])(C)C.[Cl-]
InChIInChI=1S/C43H58N5O7.ClH/c1-35(49)55-34-33-54-32-29-52-26-23-48-39-18-14-12-16-37(39)43(4,5)41(48)20-10-8-6-7-9-19-40-42(2,3)36-15-11-13-17-38(36)47(40)22-25-51-28-31-53-30-27-50-24-21-45-46-44;/h6-20H,21-34H2,1-5H3;1H/q+1;/p-1
InChIKeyHVDWUPHUQBHZMT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, DMF, DCM
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Technical Specifications


N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 (CAS 2107273-00-5, MW 792.4 g/mol) is a near-infrared fluorescent probe featuring a Cy7 heptamethine cyanine core conjugated to two polyethylene glycol (PEG3) spacer arms. One PEG3 arm terminates in an acetyl (Ac) group, while the other terminates in an azide (-N₃) group . The compound exhibits Cy7 spectral characteristics with an excitation maximum at 750 nm, emission maximum at 773 nm, and an extinction coefficient of 199,000 L⋅mol⁻¹⋅cm⁻¹ . It is supplied as the chloride salt (C₄₃H₅₈ClN₅O₇) with typical purity ≥97% and demonstrates solubility in DMSO, DMF, and DCM with limited aqueous solubility . The compound functions as both a click chemistry reagent via its azide moiety (enabling CuAAC and SPAAC reactions) and as a PROTAC linker of the polyethylene glycol category .

Why N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Cannot Be Replaced


Generic substitution with simpler Cy7-azide derivatives or single-arm PEG-Cy7 conjugates fails to replicate the compound's unique multifunctional architecture. Standard Cy7-azide (MW ~667 g/mol) lacks the PEG3 spacer arms entirely, resulting in substantially lower aqueous solubility and increased susceptibility to aggregation-induced fluorescence quenching—a well-documented limitation of unmodified heptamethine cyanines [1]. The Cy7 core itself exhibits moderate photostability limitations compared to Alexa Fluor dyes and demonstrates prominent blue-shifted shoulder peaks in protein conjugates indicative of dye aggregation, which reduces effective fluorescence at higher labeling densities [2]. Furthermore, the asymmetric acetyl/azide terminus design provides orthogonal functionalization capability absent in both mono-azide Cy7 derivatives and bis-azide symmetrical constructs such as N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 [3]. For PROTAC development applications, linker length and terminal group identity are critical parameters affecting ternary complex formation and degradation efficiency—parameters that vary substantially among PEG-based Cy7 linkers .

N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Performance Evidence


Asymmetric Heterobifunctional Architecture for Sequential Conjugation

N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 features an asymmetric design with one PEG3 arm terminating in an acetyl group and the other in an azide group, contrasting with symmetric bis-azide constructs such as N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 (CAS 2107273-84-5) which contains two identical azide termini [1]. This asymmetry enables sequential, orthogonal conjugation strategies: the azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne/DBCO/BCN-containing molecules, while the acetyl group can undergo controlled deprotection to reveal a reactive handle or serve as a stable capping moiety . The symmetrical bis-azide comparator necessarily yields homogeneous dual labeling with no selectivity between arms, whereas the target compound permits site-differentiated dual functionalization .

Click Chemistry Bioconjugation PROTAC Linker Design Heterobifunctional Crosslinking

Dual PEG3 Spacers Enhance Solubility and Reduce Aggregation

The compound incorporates two PEG3 spacer arms flanking the Cy7 fluorophore, whereas simpler Cy7-azide derivatives (CAS 1782950-81-5, MW ~632-667 g/mol) lack any PEG spacer entirely [1]. The hydrophilic PEG3 spacers increase solubility in aqueous media and reduce steric hindrance during conjugation reactions . This design mitigates the well-documented aggregation tendency of unmodified heptamethine cyanines, which suffer from π-π stacking that causes fluorescence self-quenching and reduced signal-to-background ratios [2]. Quantitative studies have demonstrated that Cy7 conjugates exhibit prominent blue-shifted shoulder peaks in absorption spectra attributable to non-fluorescent dye aggregates, whereas the PEG spacer architecture physically separates Cy7 chromophores to reduce this aggregation-induced quenching effect [3].

Near-Infrared Fluorescence Imaging Dye Aggregation Aqueous Solubility Bioconjugate Stability

PEG3 Linker Spatial Constraints for PROTAC Design

N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 employs PEG3 spacer arms (three ethylene glycol units per arm), distinguishing it from the closely related N-(m-PEG4)-N'-(azide-PEG4)-Cy7 analog which utilizes PEG4 arms (four ethylene glycol units per arm) . The molecular weight difference is substantial: 792.4 g/mol for the PEG3 variant versus 852.5 g/mol for the PEG4 variant . In PROTAC linker applications, linker length is a critical parameter affecting the efficiency of ternary complex formation between the E3 ubiquitin ligase and target protein—excessively long linkers can reduce degradation efficiency by allowing non-productive binding orientations, while excessively short linkers may sterically hinder complex assembly [1]. The PEG3 architecture provides an intermediate spatial separation distinct from both shorter (no PEG) and longer (PEG4) alternatives, enabling empirical optimization of the E3 ligase-to-target protein distance for specific PROTAC designs .

PROTAC Linker Optimization Targeted Protein Degradation Ternary Complex Formation Linker Length-Dependent Efficacy

Cy7 NIR Fluorescence for Deep-Tissue Imaging

The Cy7 fluorophore in N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 exhibits excitation/emission maxima at approximately 750/773 nm, placing it within the near-infrared (NIR) optical window (650-900 nm) where tissue autofluorescence is minimal and photon penetration is maximal . This represents a substantial red-shift compared to shorter-wavelength cyanine dyes such as Cy5 (Ex/Em ~650/670 nm) and Cy3 (Ex/Em ~555/570 nm) . The extinction coefficient for this Cy7 derivative is 199,000 L⋅mol⁻¹⋅cm⁻¹ with a fluorescence quantum yield of approximately 0.3 . In direct comparative studies, NIR dyes in the Cy7 spectral range demonstrate significantly deeper tissue penetration for in vivo whole-animal imaging applications compared to visible-range fluorophores, with the emission wavelength (773 nm) falling within the region where hemoglobin and water absorption are minimized [1].

In Vivo Imaging Near-Infrared Fluorescence Tissue Penetration Autofluorescence Background

Azide Click Chemistry for CuAAC and SPAAC Conjugation

The terminal azide group on the PEG3 arm enables participation in two distinct click chemistry modalities: copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkyne-containing molecules, and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO (dibenzocyclooctyne) or BCN (bicyclononyne) groups without copper catalyst . This dual reactivity distinguishes the compound from Cy7 derivatives lacking azide functionality (e.g., Cy7-COOH, Cy7-maleimide) which rely on alternative conjugation chemistries with different specificity profiles . The PEG3 spacer arms further reduce steric hindrance around the azide group, improving reaction efficiency compared to azides directly attached to bulky fluorophores . In PROTAC linker applications, this azide functionality provides the essential conjugation handle for attaching the Cy7-PEG scaffold to alkyne-functionalized E3 ligase ligands or target protein ligands .

Click Chemistry CuAAC SPAAC Bioorthogonal Conjugation

Validated PROTAC Linker Classification

N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 is explicitly classified as a polyethylene glycol (PEG)-based PROTAC linker by multiple vendors, distinguishing it from general-purpose Cy7 labeling reagents that are not validated for PROTAC synthesis . PROTACs function by recruiting an E3 ubiquitin ligase to a target protein via a heterobifunctional molecule containing two ligands connected by a linker; the linker length and composition directly influence ternary complex stability and degradation efficiency [1]. Unlike simpler Cy7-azide derivatives (which serve purely as fluorescent labels), this compound is positioned within the PROTAC linker product category alongside established linkers used in published PROTAC degradation studies . The PEG3 linker length falls within the optimal range (typically 6-20 atoms) identified for effective PROTAC-mediated ternary complex formation .

PROTAC Development Targeted Protein Degradation PEG Linker E3 Ligase Recruitment

N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Applications


PROTAC Linker with Built-In Fluorescent Tracking

This compound serves as a dual-purpose PROTAC linker that provides both the requisite PEG-based spacer for E3 ligase-to-target protein distance optimization and an integrated Cy7 fluorophore for tracking cellular uptake, subcellular localization, and in vivo biodistribution of the resulting PROTAC molecule . The azide group enables click conjugation to alkyne-functionalized E3 ligase ligands (e.g., VHL, CRBN ligands) or target protein ligands, while the acetyl-capped arm remains available for subsequent modification or serves as a stable terminus . The PEG3 linker length offers a distinct spatial constraint profile compared to PEG4 analogs (MW difference -60.1 g/mol), enabling empirical optimization of degradation efficiency for specific E3 ligase/target protein pairs where linker length critically affects ternary complex geometry .

Sequential Bioconjugation for Heterobifunctional Probes

The asymmetric acetyl/azide architecture enables sequential orthogonal conjugation strategies not possible with symmetric bis-azide Cy7 constructs. The azide group can be reacted first with an alkyne-functionalized biomolecule (e.g., DBCO-modified antibody or BCN-modified oligonucleotide) via SPAAC under copper-free conditions, preserving biological activity of sensitive targets . The acetyl group may subsequently undergo controlled deprotection to expose a hydroxyl for further derivatization, or remain intact as a hydrophilic cap that enhances aqueous solubility . This sequential conjugation capability is particularly valuable for constructing antibody-fluorophore conjugates with precisely controlled dye-to-antibody ratios (DAR), where symmetric bis-reactive dyes typically produce heterogeneous labeling distributions and aggregation .

NIR Fluorescent Labeling for Deep-Tissue Imaging

The Cy7 fluorophore (Ex/Em 750/773 nm) operates within the near-infrared optical window where tissue autofluorescence is minimized and photon penetration depth is maximized—emitting ~103 nm longer than Cy5 and ~203 nm longer than Cy3 . The dual PEG3 spacer arms mitigate the aggregation-induced fluorescence quenching that plagues unmodified Cy7-azide (MW 667.3 g/mol, no PEG), preserving effective brightness in aqueous biological environments . This makes the compound suitable for in vivo whole-animal fluorescence imaging applications including tumor xenograft tracking, biodistribution studies of labeled therapeutics, and lymph node mapping research, where the NIR emission enables detection through several millimeters of tissue .

Bioorthogonal Click Chemistry for Live-Cell Labeling

The azide functional group enables participation in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click reactions, providing experimental flexibility across different biological contexts . For fixed-cell or in vitro applications, CuAAC with terminal alkynes offers rapid, high-yield conjugation; for live-cell or in vivo applications where copper toxicity is a concern, SPAAC with DBCO/BCN-modified probes enables copper-free bioorthogonal labeling . The PEG3 spacer reduces steric hindrance around the reactive azide, improving conjugation efficiency compared to azides directly conjugated to the Cy7 core . This dual-modality click reactivity, combined with NIR fluorescence detection, supports applications ranging from metabolic labeling of nascent biomolecules (e.g., azide-modified sugars or amino acids) to site-specific protein labeling in living systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.